![molecular formula C9H18ClNO2 B1460452 {2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride CAS No. 2060005-17-4](/img/structure/B1460452.png)
{2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride
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Overview
Description
{2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride, commonly referred to as DSDM-HCl, is a chemical compound that is widely used in laboratory experiments and scientific research. It is an organic compound composed of nitrogen, carbon, and hydrogen, and is classified as a tertiary amine. DSDM-HCl is a colorless, odorless crystalline solid that is soluble in water and ethanol.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one : This compound serves as a bifunctional synthetic intermediate widely used in the synthesis of pharmaceutical intermediates, liquid crystals, and insecticides. Its synthesis involves selective deketalization in acidic solution, with acetic acid as the catalyst. The process shows a significant improvement in yield and reduction in reaction time compared to previous methods (Zhang Feng-bao, 2006).
Novel Compounds Synthesis from Oleic Acid : The synthesis of novel compounds, including 1,4-dioxaspiro derivatives, from oleic acid, suggests potential applications as biolubricants. These compounds are synthesized via a sonochemical method and show promising physicochemical properties (Y. S. Kurniawan et al., 2017).
Applications in Organic Chemistry
- Flexible Synthesis of Enantiomerically Pure Spiroacetals : A new approach for synthesizing enantiomerically pure spiroacetals, including 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes, demonstrates versatility in organic synthesis. This method is significant for constructing complex spiroacetal systems, which are important in various chemical applications (B. D. Schwartz et al., 2005).
Potential in Material Science
- Crystal Structures of Spiro Derivatives : Research on spiro derivatives, including 6,10-Dioxaspiro[4.5]decane-7,9-dione, provides insights into their crystal structures and spectral studies. These findings are crucial for material science applications, particularly in developing new materials with specific optical properties (Wulan Zeng & Xia Wang, 2018).
properties
IUPAC Name |
2,8-dioxaspiro[4.5]decan-3-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-6-8-5-9(7-12-8)1-3-11-4-2-9;/h8H,1-7,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJSMBQUADVSRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(OC2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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